4,4'-Biphenyldithiol

Catalog No.
S562793
CAS No.
6954-27-4
M.F
C12H10S2
M. Wt
218.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,4'-Biphenyldithiol

CAS Number

6954-27-4

Product Name

4,4'-Biphenyldithiol

IUPAC Name

4-(4-sulfanylphenyl)benzenethiol

Molecular Formula

C12H10S2

Molecular Weight

218.3 g/mol

InChI

InChI=1S/C12H10S2/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-8,13-14H

InChI Key

VRPKUXAKHIINGG-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)S)S

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)S)S

Surface-Enhanced Raman Scattering (SERS) Studies

Functionalization of Iron Nanoparticles

Self-Assembly & Contact Printing

    Scientific Field: Materials Science

    Summary of the Application: BPDT is used in self-assembly and contact printing.

Semiconductor Applications

Quantum Dynamics of Internal Motion

Surface-Enhanced Raman Scattering (SERS) Studies

4,4'-Biphenyldithiol is an organic compound with the chemical formula C12H10S2C_{12}H_{10}S_{2} and a molecular weight of 218.34 g/mol. It consists of two thiol groups (-SH) attached to a biphenyl structure, making it a valuable compound in various chemical and biological applications. The compound is a solid at room temperature, with a melting point ranging from 165 to 174 °C . It is primarily utilized in the formation of self-assembled monolayers due to its ability to interact with various surfaces, including metals and semiconductors.

. It plays a crucial role in forming disulfide bonds, which are essential for the structural integrity and function of many biomolecules. The compound can interact with enzymes involved in redox reactions, influencing their activity and stability. Its ability to form self-assembled monolayers also allows it to modify surface properties, impacting cellular interactions and signaling pathways.

The synthesis of 4,4'-Biphenyldithiol typically involves the following steps:

  • Reduction of 4,4'-dinitrobiphenyl: This is achieved using stannous chloride dihydrate and glacial acetic acid in the presence of anhydrous hydrogen chloride.
  • Purification: The resultant product is purified through recrystallization to obtain pure 4,4'-Biphenyldithiol .

While specific industrial production methods are not widely documented, they generally follow laboratory preparation routes with adjustments for larger quantities.

4,4'-Biphenyldithiol has diverse applications:

  • Self-Assembled Monolayers: It is extensively used in creating self-assembled monolayers for surface modification in sensors and electronic devices.
  • Biochemical Research: Its ability to form stable bonds makes it useful in studying enzyme interactions and cellular processes.
  • Nanotechnology: The compound's properties are explored in the development of nanomaterials and nanocomposites .

Studies have shown that 4,4'-Biphenyldithiol can significantly influence the behavior of biomolecules through its interactions. For instance, its binding to certain enzymes can inhibit their activity by blocking active sites or altering conformations. Conversely, it may stabilize active forms of enzymes, enhancing their functionality. Temporal effects observed in laboratory settings indicate that the compound maintains stability under specific conditions but may degrade over time, affecting long-term interactions with cellular components.

Several compounds share structural similarities with 4,4'-Biphenyldithiol. Here are some notable examples:

Compound NameCAS NumberSimilarity
4'-Methyl-[1,1'-biphenyl]-4-thiol200958-14-11.00
[1,1':4',1''-Terphenyl]-4-thiol90589-98-31.00
3'-Methyl-[1,1'-biphenyl]-4-thiol933674-65-81.00
3'-Methyl-[1,1'-biphenyl]-3-thiol845822-87-90.95

The uniqueness of 4,4'-Biphenyldithiol lies in its specific arrangement of thiol groups on the biphenyl structure, which enhances its reactivity and interaction capabilities compared to similar compounds. Its dual thiol functionality allows for versatile applications in both chemical synthesis and biological studies.

XLogP3

4.6

UNII

DRF2J4LARU

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

6954-27-4

Wikipedia

4,4'-thiobiphenyl

Dates

Modify: 2023-08-15

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